Eritoran(4-) -

Eritoran(4-)

Catalog Number: EVT-15369467
CAS Number:
Molecular Formula: C66H122N2O19P2-4
Molecular Weight: 1309.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eritoran(4-) is an organophosphate oxoanion that is the tetraanion obtained by the deprotonation of all the phosphate OH groups of eritoran. It is a conjugate base of an eritoran.
Synthesis Analysis

Methods and Technical Details

Eritoran is synthesized through a multi-step process that involves the assembly of its complex lipid structure. The synthesis typically requires precise control over various parameters such as temperature and pH, along with specific catalysts to ensure the correct stereochemistry of the final product. The synthetic route includes:

  1. Starting Materials: Natural lipid A analogs serve as precursors.
  2. Reagents: Various organic solvents and reagents are used throughout the synthesis.
  3. Purification: After synthesis, rigorous purification methods like chromatography and crystallization are employed to isolate pure Eritoran .

The industrial production often utilizes automated reactors for consistency and scalability.

Molecular Structure Analysis

Structure and Data

Eritoran has a complex molecular structure characterized by its chemical formula C66H126N2O19P2C_{66}H_{126}N_{2}O_{19}P_{2} and a molar mass of approximately 1313.68 g/mol. The structure features multiple functional groups including hydroxyl and phosphate groups, contributing to its reactivity and biological activity.

  • Molecular Formula: C66H126N2O19P2C_{66}H_{126}N_{2}O_{19}P_{2}
  • Molar Mass: 1313.68 g/mol
  • Structural Characteristics: Contains an ether linkage and resembles lipid A in its hydrophobic properties but lacks agonistic activity on TLR4 .
Chemical Reactions Analysis

Reactions and Technical Details

Eritoran primarily undergoes substitution reactions due to its reactive functional groups. Key types of reactions include:

  1. Substitution Reactions: Involving nucleophiles such as amines or alcohols under mild conditions.
  2. Esterification: Requires carboxylic acids in the presence of catalysts like sulfuric acid.
  3. Amidation: Involves reactions between carboxylic acids and amines, often facilitated by coupling agents.

The major products from these reactions include various ester and amide derivatives that can be further modified for specific applications .

Mechanism of Action

Eritoran functions primarily as a Toll-like receptor 4 antagonist. By binding to the TLR4/myeloid differentiation factor 2 complex on immune cells, it prevents lipopolysaccharides from activating TLR4, thereby inhibiting downstream signaling pathways responsible for pro-inflammatory cytokine production.

  • Target: Toll-like receptor 4
  • Mode of Action: Competes with lipopolysaccharides for binding to TLR4-MD2 complex.
  • Effects: Reduces production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
Physical and Chemical Properties Analysis

Eritoran exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water due to its ionic nature from phosphate groups.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Half-Life: Approximately 50.4 to 62.7 hours in biological systems, indicating prolonged activity .

These properties contribute to its potential effectiveness in therapeutic applications.

Applications

Eritoran has been investigated primarily for its potential use in treating severe sepsis by modulating immune responses. While it showed promise in preclinical studies and early-phase clinical trials, including a Phase II trial that suggested possible survival benefits in specific subgroups, it ultimately failed to demonstrate efficacy in larger Phase III trials . Additionally, research continues into its applications for other TLR4-mediated conditions such as chronic liver disease and inflammatory responses associated with various infections .

Molecular Mechanisms of Eritoran in TLR4/MD-2 Signaling Pathways

Structural Basis of Eritoran-TLR4/MD-2 Interactions

Eritoran (E5564) is a synthetic lipid A mimetic derived from Rhodobacter sphaeroides LPS, featuring a diglucosamine backbone with four acyl chains (two C18 and two C10) and two phosphate groups at positions 1 and 4' [2] [4]. It functions as a competitive antagonist of Toll-like Receptor 4 (TLR4)/Myeloid Differentiation factor-2 (MD-2) signaling by structurally mimicking endotoxic lipid A while lacking agonistic properties. The TLR4/MD-2 complex is the primary receptor system for Gram-negative bacterial lipopolysaccharide (LPS), and Eritoran's antagonism hinges on its precise molecular interactions within this complex.

Competitive Inhibition of Lipid A Binding to MD-2 Hydrophobic Pocket

Eritoran binds the hydrophobic pocket of MD-2 with high affinity, occupying ~90% of the cavity volume [1] [6]. Unlike hexaacylated lipid A agonists (e.g., E. coli LPS), which partially embed five acyl chains in MD-2 and expose a sixth chain, Eritoran's four acyl chains are fully sequestered within the pocket [4] [8]. This complete occupation sterically hinders LPS binding by:

  • Volume Exclusion: Eritoran's C18 acyl chains extend deep into the MD-2 cavity, overlapping spatially with lipid A binding sites [6] [8].
  • Reduced Cavity Flexibility: MD-2 undergoes "clamshell-like" motions to accommodate ligands; Eritoran binding restricts this plasticity, preventing agonist-induced conformational shifts [7].

Table 1: Comparative Binding Characteristics of Eritoran vs. Lipid A Agonists

FeatureEritoranE. coli Lipid A
Acyl Chains4 (C18/C10)6 (C12-C14)
MD-2 Pocket Occupancy~90%~75%
Exposed Acyl ChainNone1 (position 2)
Binding Affinity (Kd)Low nM rangeLow nM range
Agonist DisplacementCompleteN/A

Conformational Changes in TLR4 Dimerization Blockade

TLR4 activation requires dimerization of two TLR4/MD-2 complexes bridged by LPS, forming an "m-shaped" heterotetramer [1] [3]. Eritoran binding disrupts this process through:

  • Phe126 Loop Stabilization: The βG-βH loop of MD-2, containing Phe126, adopts an "open" conformation when bound to Eritoran. This contrasts with the "closed" state induced by agonists, where Phe126 inserts into the pocket to interact with an exposed acyl chain [7].
  • Defective Dimer Interface: Eritoran's glucosamine backbone is rotated ~180° compared to lipid A, positioning its 4'-phosphate away from the dimerization interface. Consequently, ionic interactions between lipid A phosphates and TLR4* (the secondary receptor) are abolished [4] [6].
  • Lack of Hydrophobic Bridge: Agonists use an exposed acyl chain to form hydrophobic contacts with TLR4* (e.g., Phe440, Leu444). Eritoran buries all acyl chains, eliminating this bridge [1] [7].

Table 2: Structural Impact of Eritoran on TLR4/MD-2 Complex

Conformational ElementEritoran-Bound StateAgonist-Bound State
MD-2 βG-βH Loop"Open" (Phe126 solvent-exposed)"Closed" (Phe126 buried)
Glucosamine BackboneP-4′ faces dimer interfaceP-1 faces dimer interface
TLR4* Contact SurfaceNo hydrophobic interactionsAcyl chain-TLR4* hydrophobic
Complex Stoichiometry1:1 (TLR4:MD-2)2:2 ([TLR4/MD-2]₂)

Role of Phosphate Group Interactions in Receptor Antagonism

Eritoran's phosphate groups are critical for high-affinity binding yet prevent productive receptor dimerization:

  • Ionic Anchoring to MD-2: The 1- and 4'-phosphates form salt bridges with positively charged residues in MD-2 (e.g., Lys122, Lys128). This stabilizes Eritoran within the pocket but does not recruit TLR4* [4] [8].
  • Dimerization Interface Defects: In agonist complexes, lipid A's 1-phosphate interacts with TLR4* residues (Arg264, Lys341). Eritoran's 1-phosphate faces the opposite direction, while its 4′-phosphate contacts only MD-2, failing to engage TLR4* [6] [7].
  • Species-Specific Effects: The phosphate orientation explains Eritoran's universal antagonism. Lipid IVa (another tetraacylated antagonist) binds with its 1-phosphate facing TLR4* in mice but adopts an Eritoran-like orientation in humans, rationalizing its species-dependent activity [4] [8].

Table 3: Key Ionic Interactions of Eritoran Phosphates

Phosphate PositionInteracting Residues (MD-2)Interacting Residues (TLR4*)Functional Outcome
1-phosphateLys122, Lys128NoneAnchors Eritoran to primary TLR4
4′-phosphateLys125, Arg90NoneStabilizes MD-2 binding; no dimer contacts

Properties

Product Name

Eritoran(4-)

IUPAC Name

[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate

Molecular Formula

C66H122N2O19P2-4

Molecular Weight

1309.6 g/mol

InChI

InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/p-4/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1

InChI Key

BPSMYQFMCXXNPC-MFCPCZTFSA-J

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)([O-])[O-])OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.